Hydrocortisone 21-octanoate-d4 Hydrocortisone 21-octanoate-d4
Brand Name: Vulcanchem
CAS No.:
VCID: VC16661101
InChI: InChI=1S/C29H44O6/c1-4-5-6-7-8-9-25(33)35-18-24(32)29(34)15-13-22-21-11-10-19-16-20(30)12-14-27(19,2)26(21)23(31)17-28(22,29)3/h16,21-23,26,31,34H,4-15,17-18H2,1-3H3/t21-,22-,23-,26+,27-,28-,29-/m0/s1/i17D2,23D,26D
SMILES:
Molecular Formula: C29H44O6
Molecular Weight: 492.7 g/mol

Hydrocortisone 21-octanoate-d4

CAS No.:

Cat. No.: VC16661101

Molecular Formula: C29H44O6

Molecular Weight: 492.7 g/mol

* For research use only. Not for human or veterinary use.

Hydrocortisone 21-octanoate-d4 -

Specification

Molecular Formula C29H44O6
Molecular Weight 492.7 g/mol
IUPAC Name [2-oxo-2-[(8S,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]ethyl] octanoate
Standard InChI InChI=1S/C29H44O6/c1-4-5-6-7-8-9-25(33)35-18-24(32)29(34)15-13-22-21-11-10-19-16-20(30)12-14-27(19,2)26(21)23(31)17-28(22,29)3/h16,21-23,26,31,34H,4-15,17-18H2,1-3H3/t21-,22-,23-,26+,27-,28-,29-/m0/s1/i17D2,23D,26D
Standard InChI Key VWVPRYMOFYIOOZ-IESZJFDPSA-N
Isomeric SMILES [2H][C@]12[C@@H](CCC3=CC(=O)CC[C@@]31C)[C@@H]4CC[C@@]([C@]4(C([C@]2([2H])O)([2H])[2H])C)(C(=O)COC(=O)CCCCCCC)O
Canonical SMILES CCCCCCCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O

Introduction

Chemical Structure and Properties

Hydrocortisone 21-octanoate-d4 features a steroidal backbone with an octanoate ester group at the 21-position and deuterium substitution at four sites (Figure 1). The IUPAC name is [2-oxo-2-[(8S,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]ethyl] octanoate. Key physicochemical properties include:

PropertyValue
Molecular FormulaC29H44O6\text{C}_{29}\text{H}_{44}\text{O}_{6}
Molecular Weight492.7 g/mol
Deuterium Substitution4 atoms at C-21
SolubilitySoluble in deuterated solvents
StabilityEnhanced metabolic stability

The deuterium substitution reduces the compound’s metabolic degradation rate, as the carbon-deuterium bond is stronger than carbon-hydrogen, slowing enzymatic cleavage. This property is critical for isotopic tracing in vivo.

Synthesis and Reactivity

The synthesis of hydrocortisone 21-octanoate-d4 involves multi-step organic reactions, starting with hydrocortisone as the precursor. Key steps include:

  • Deuterium Incorporation: Deuterium is introduced at the 21-position using deuterated solvents (e.g., D2_2O) under controlled pH and temperature.

  • Esterification: The 21-hydroxyl group undergoes esterification with octanoyl chloride to form the octanoate ester .

  • Purification: Chromatographic techniques ensure high purity (>98%), validated via NMR and mass spectrometry.

Reaction conditions (e.g., 25°C, inert atmosphere) are optimized to prevent deuterium loss. The final product exhibits altered reactivity compared to non-deuterated hydrocortisone, particularly in cytochrome P450-mediated metabolism.

Research Applications

Hydrocortisone 21-octanoate-d4 is pivotal in:

Metabolic Pathway Analysis

Deuterium labeling enables precise tracking using mass spectrometry, elucidating metabolic fates such as hepatic conversion to cortisone or renal excretion. Studies reveal a 40% slower clearance rate compared to non-deuterated analogs, underscoring deuterium’s kinetic isotope effect.

Pharmacokinetic Profiling

Researchers quantify bioavailability and half-life (t1/2t_{1/2}) in model organisms. For instance, in murine models, the compound’s t1/2t_{1/2} extends from 1.5 to 2.3 hours due to deuterium.

Comparison with Other Corticosteroids

Hydrocortisone 21-octanoate-d4 is less potent than synthetic corticosteroids but offers unique research utility:

CompoundRelative PotencyPrimary Use
HydrocortisoneAnti-inflammatory
PrednisoloneAutoimmune diseases
Dexamethasone40×Severe inflammation
Hydrocortisone 21-octanoate-d41× (research)Metabolic tracing

Its deuterated structure makes it indispensable for studying glucocorticoid receptor dynamics without isotopic interference.

Future Perspectives

Advances in deuterium chemistry may yield analogs with site-specific labeling (e.g., C-11 or C-17) for targeted studies. Coupling with CRISPR-based receptor editing could unravel tissue-specific glucocorticoid effects. Furthermore, this compound’s success underscores the potential of deuterated pharmaceuticals in enhancing drug stability and personalized medicine.

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